Thermal Stability: Benzenesulfinic Anhydride vs. Phenyl α‑Disulfone (Benzenesulfonic Anhydride)
Phenyl benzenesulfinyl sulfone, which contains the same S(O)–S(O₂) connectivity present in the sulfinic anhydride class, exhibits a half‑life of 30 min at 50 °C. By contrast, phenyl α‑disulfone (benzenesulfonic anhydride) displays a half‑life of 13 h at 145 °C, underscoring a >250‑fold difference in thermal persistence .
| Evidence Dimension | Thermal decomposition half‑life (t₁/₂) |
|---|---|
| Target Compound Data | Phenyl benzenesulfinyl sulfone: t₁/₂ = 30 min at 50 °C |
| Comparator Or Baseline | Phenyl α‑disulfone (benzenesulfonic anhydride): t₁/₂ = 13 h at 145 °C |
| Quantified Difference | >250‑fold shorter half‑life at a temperature 95 °C lower |
| Conditions | Neat thermal decomposition; J. Org. Chem. 1977, 42, 2933–2935 |
Why This Matters
Procurement and storage protocols must account for the compound's pronounced thermal lability; cold-chain or low‑temperature storage is essential to preserve active reagent titer.
- [1] Kice, J. L.; Margolis, H. C.; Johnson, W. S.; Wulff, C. A. Heats of Hydrolysis of Phenyl α‑Disulfone and Phenyl Benzenesulfinyl Sulfone. J. Org. Chem. 1977, 42 (17), 2933–2935. View Source
